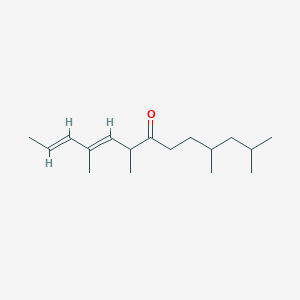
(2E,4E)-4,6,10,12-Tetramethyl-2,4-tridecadien-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E)-4,6,10,12-Tetramethyl-2,4-tridecadien-7-one, commonly known as Muscalure, is a pheromone that is found in the male housefly. This compound is responsible for attracting female houseflies and is widely used in agricultural and industrial settings to control housefly populations. Muscalure has also been the subject of scientific research due to its unique chemical properties and potential applications in various fields.
作用機序
Muscalure works by mimicking the natural pheromones produced by the male housefly. Female houseflies are attracted to the scent of Muscalure and will follow the scent trail to the source. Once they reach the source, they can be trapped or killed using insecticides.
Biochemical and physiological effects:
Muscalure has been shown to have a variety of biochemical and physiological effects on insects. It can disrupt the mating behavior of houseflies by interfering with their ability to detect natural pheromones. In addition, Muscalure has been shown to have a repellent effect on other insect species, such as mosquitoes and cockroaches.
実験室実験の利点と制限
Muscalure has several advantages for use in lab experiments. It is a natural and environmentally friendly compound that can be easily synthesized or extracted. It is also highly specific to the housefly species, making it a useful tool for studying housefly behavior and physiology. However, Muscalure has some limitations, including its short half-life and potential for degradation in certain environments.
将来の方向性
There are several future directions for research on Muscalure. One area of interest is the potential use of Muscalure in drug delivery systems. Muscalure could be used as a carrier molecule for drugs, allowing for targeted delivery to specific tissues or cells. Another area of interest is the potential use of Muscalure in cancer treatment. Muscalure has been shown to have anti-tumor effects in some studies, and further research could explore its potential for use in cancer therapy. Additionally, further research could be conducted on the ecological impact of Muscalure use in agriculture and industry, as well as its potential for use in controlling other insect species.
合成法
Muscalure can be synthesized using a variety of methods, including chemical synthesis and biological extraction. Chemical synthesis involves the use of organic chemistry techniques to create the compound from simpler precursor molecules. Biological extraction involves isolating the compound from natural sources, such as the male housefly.
科学的研究の応用
Muscalure has been the subject of extensive scientific research due to its potential applications in various fields. In agriculture, Muscalure is used as a natural and environmentally friendly way to control housefly populations. In industry, Muscalure is used as a component in insect traps and baits. In addition, Muscalure has also been studied for its potential use in medical applications, such as drug delivery and cancer treatment.
特性
CAS番号 |
121981-51-9 |
|---|---|
製品名 |
(2E,4E)-4,6,10,12-Tetramethyl-2,4-tridecadien-7-one |
分子式 |
C17H30O |
分子量 |
250.4 g/mol |
IUPAC名 |
(2E,4E)-4,6,10,12-tetramethyltrideca-2,4-dien-7-one |
InChI |
InChI=1S/C17H30O/c1-7-8-14(4)12-16(6)17(18)10-9-15(5)11-13(2)3/h7-8,12-13,15-16H,9-11H2,1-6H3/b8-7+,14-12+ |
InChIキー |
PZUINMYOGJLKPQ-UHFFFAOYSA-N |
異性体SMILES |
C/C=C/C(=C/C(C)C(=O)CCC(C)CC(C)C)/C |
SMILES |
CC=CC(=CC(C)C(=O)CCC(C)CC(C)C)C |
正規SMILES |
CC=CC(=CC(C)C(=O)CCC(C)CC(C)C)C |
同義語 |
4,6,10,12-tetramethyl-2,4-tridecadien-7-one 4Me-TDD-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




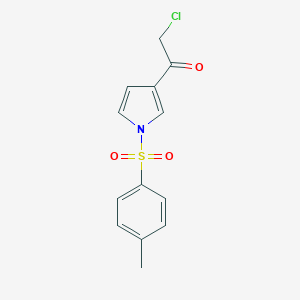
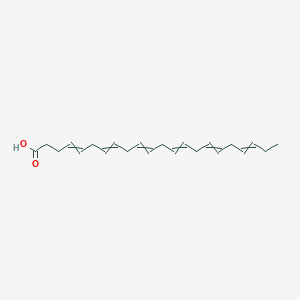
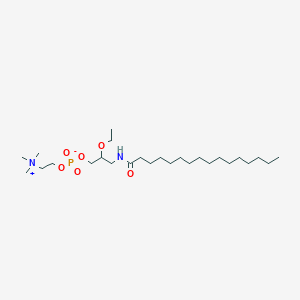

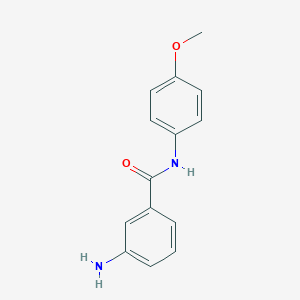
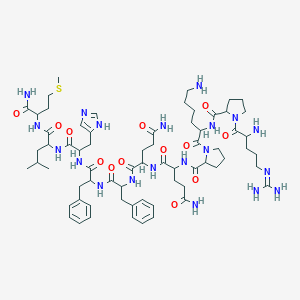

![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)


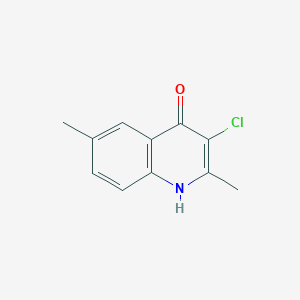
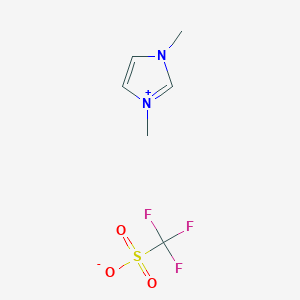
![3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40892.png)